molecular formula C17H15F2NO4S B12225899 2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B12225899
M. Wt: 367.4 g/mol
InChI Key: POCRCPPVRGXSOR-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group substituted with a difluoromethoxy moiety, attached to a tetrahydrobenzothiophene ring system. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(difluoromethoxy)benzoic acid with an amine to form the benzamido intermediate.

    Cyclization: The benzamido intermediate undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the tetrahydrobenzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)benzamide
  • 3-(Difluoromethoxy)benzylamine
  • 2-(Difluoromethoxy)-6-fluorobenzaldehyde

Uniqueness

Compared to similar compounds, 2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid stands out due to its unique combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15F2NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

2-[[4-(difluoromethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C17H15F2NO4S/c18-17(19)24-10-7-5-9(6-8-10)14(21)20-15-13(16(22)23)11-3-1-2-4-12(11)25-15/h5-8,17H,1-4H2,(H,20,21)(H,22,23)

InChI Key

POCRCPPVRGXSOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC(F)F)C(=O)O

Origin of Product

United States

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